molecular formula C21H21BrN2O3 B14954620 2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14954620
M. Wt: 429.3 g/mol
InChI Key: CECBXOJWEMITHH-UHFFFAOYSA-N
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Description

2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. The presence of these two distinct structures within a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the indole and tetrahydroisoquinoline moieties within a single molecule. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities compared to its individual components .

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C21H21BrN2O3/c1-26-19-10-14-5-8-24(12-16(14)11-20(19)27-2)21(25)13-23-7-6-15-9-17(22)3-4-18(15)23/h3-4,6-7,9-11H,5,8,12-13H2,1-2H3

InChI Key

CECBXOJWEMITHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=CC(=C4)Br)OC

Origin of Product

United States

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